molecular formula C18H24ClN3O2 B5390961 N-(4-Chloro-2-methylphenyl)-3-{N'-[(1E)-2-methylcyclohexylidene]hydrazinecarbonyl}propanamide

N-(4-Chloro-2-methylphenyl)-3-{N'-[(1E)-2-methylcyclohexylidene]hydrazinecarbonyl}propanamide

Cat. No.: B5390961
M. Wt: 349.9 g/mol
InChI Key: SJHGUYMURWPIGB-LTGZKZEYSA-N
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Description

N-(4-Chloro-2-methylphenyl)-3-{N’-[(1E)-2-methylcyclohexylidene]hydrazinecarbonyl}propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring and a hydrazinecarbonyl group.

Properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-N'-[(E)-(2-methylcyclohexylidene)amino]butanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClN3O2/c1-12-5-3-4-6-16(12)21-22-18(24)10-9-17(23)20-15-8-7-14(19)11-13(15)2/h7-8,11-12H,3-6,9-10H2,1-2H3,(H,20,23)(H,22,24)/b21-16+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHGUYMURWPIGB-LTGZKZEYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1=NNC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1CCCC/C1=N\NC(=O)CCC(=O)NC2=C(C=C(C=C2)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-2-methylphenyl)-3-{N’-[(1E)-2-methylcyclohexylidene]hydrazinecarbonyl}propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Formation of the hydrazinecarbonyl group: This step involves the reaction of hydrazine with a suitable carbonyl compound under controlled conditions.

    Substitution reactions: The chloro-substituted phenyl ring is introduced through substitution reactions, often using chlorinating agents.

    Cyclization: The final step involves cyclization to form the desired compound, which may require specific catalysts and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-2-methylphenyl)-3-{N’-[(1E)-2-methylcyclohexylidene]hydrazinecarbonyl}propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-Chloro-2-methylphenyl)-3-{N’-[(1E)-2-methylcyclohexylidene]hydrazinecarbonyl}propanamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Chloro-2-methylphenyl)-3-{N’-[(1E)-2-methylcyclohexylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide
  • N-(4-Chloro-2-methylphenyl)-2-(4-ethoxyphenylamino)acetamide

Uniqueness

N-(4-Chloro-2-methylphenyl)-3-{N’-[(1E)-2-methylcyclohexylidene]hydrazinecarbonyl}propanamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.

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